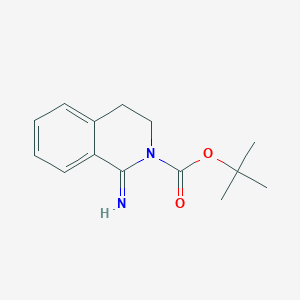
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is a chemical compound with the molecular weight of 246.31 . Its IUPAC name is tert-butyl 1-imino-3,4-dihydroisoquinoline-2 (1H)-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is 1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Chemoselective Tert-butoxycarbonylation Reagent The compound tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate (BBDI) is recognized for its application as a chemoselective tert-butoxycarbonylation reagent. It has been effectively used for the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base. This process proceeds under mild conditions and yields high chemoselectivity, showcasing BBDI's utility in the synthesis of protected amines and phenols (Saito, Ouchi, & Takahata, 2006).
Synthesis of Substituted Isoquinolines Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate has been utilized in the synthesis of substituted isoquinolines through electrophilic cyclization of iminoalkynes. This method facilitates the formation of halogen-, selenium-, and sulfur-containing disubstituted isoquinolines and naphthyridines under mild conditions. It supports a variety of iminoalkynes and achieves moderate to excellent yields, demonstrating the compound's versatility in heterocyclic chemistry (Huang, Hunter, & Larock, 2002).
Versatile Synthesis of Isoquinolines and Isochromenes Another innovative application involves the PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline and isochromene derivatives by N-cyclization or O-cyclization, respectively, from tert-butyl amines and N-(2-alkynylbenzylidene)-N′-phenylhydrazines. The reactions occur at elevated pressures of a CO/air mixture, emphasizing the compound's utility in creating complex heterocycles under controlled conditions (Gabriele et al., 2011).
Asymmetric Synthesis of Tetrahydroquinoline Derivatives In the domain of asymmetric synthesis, tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate plays a critical role in the formation of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process involves a tandem conjugate addition/cyclization reaction, showcasing the compound's potential in creating chiral centers with high diastereoselectivity and enantioselectivity, which are valuable in medicinal chemistry (Davies et al., 2009).
Diastereoselective Alkylation in Synthesis of Tetrahydroisoquinolines Lastly, the compound is involved in the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines. This process highlights its role in the stereoselective synthesis of biologically relevant compounds, including the synthesis of the alkaloid (+)-corlumine, indicating the compound's applicability in the synthesis of natural products and pharmaceuticals (Huber & Seebach, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSHHZAXJELHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

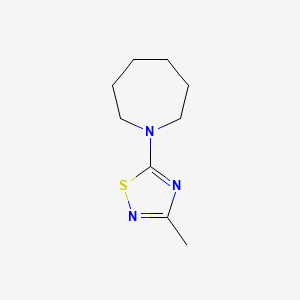
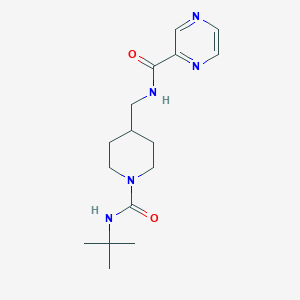
![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)
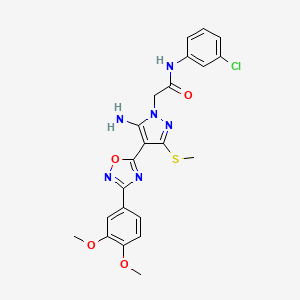
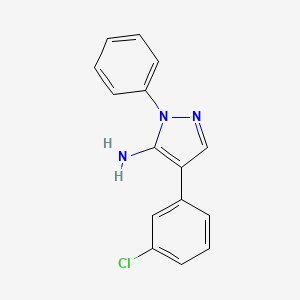
![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)
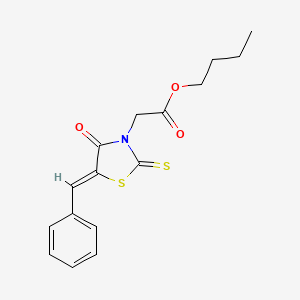
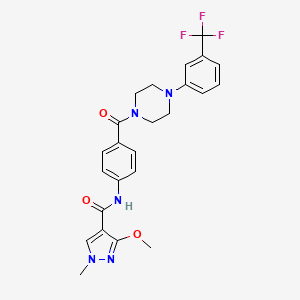
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)